molecular formula C17H21N3O4S B2392443 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine CAS No. 1396746-19-2

4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine

Numéro de catalogue: B2392443
Numéro CAS: 1396746-19-2
Poids moléculaire: 363.43
Clé InChI: JOQWJQQRDQBGIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine core substituted with a pyrazole-methyl group and a sulfonamide-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety. The sulfonyl group enhances metabolic stability, while the pyrazole ring may contribute to hydrogen bonding interactions with target receptors.

Propriétés

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-25(22,15-2-3-16-17(12-15)24-11-10-23-16)20-8-4-14(5-9-20)13-19-7-1-6-18-19/h1-3,6-7,12,14H,4-5,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQWJQQRDQBGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.

    Attachment to Piperidine: The pyrazole is then linked to a piperidine ring via a nucleophilic substitution reaction, often using a halogenated piperidine derivative.

    Introduction of the Benzo-dioxin Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a benzo-dioxin sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce piperidine sulfides.

Applications De Recherche Scientifique

Metabolic Disorders

Research indicates that compounds similar to 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine may inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is crucial in the regulation of cortisol levels. This inhibition can be beneficial in treating conditions associated with metabolic syndrome, including:

  • Type 2 diabetes
  • Obesity
  • Insulin resistance
  • Hypertension

Central Nervous System Disorders

The compound has potential applications in treating central nervous system disorders such as:

  • Mild cognitive impairment
  • Early dementia
  • Alzheimer's disease

Studies have shown that similar piperidine derivatives exhibit neuroprotective effects and may enhance cognitive function by modulating neurotransmitter systems .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains through enzyme inhibition mechanisms. This suggests potential applications in developing new antibiotics or treatments for infections .

Study on Pyrazole Derivatives

A study focused on synthesizing various pyrazole derivatives revealed that modifications to the piperidine and sulfonamide moieties can enhance biological activity. For instance, derivatives with specific substitutions showed improved binding affinity to target enzymes involved in metabolic pathways .

In Silico Studies

In silico studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies help in understanding its mechanism of action and optimizing its structure for better efficacy and safety profiles .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityReferences
Compound AStructure AInhibits 11β-HSD type 1
Compound BStructure BAntibacterial against E. coli
Compound CStructure CNeuroprotective effects

Mécanisme D'action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Structure : Piperazine-linked indane with a dihydrobenzo dioxin group.
  • Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM at hD4 vs. >3000 nM at hD1/D5), with weak in vivo effects at high doses due to residual D2/D3 activity .

L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)

  • Structure : Chlorophenyl-piperazine fused to a pyrrolopyridine.
  • Activity : Selective D4 antagonist (Ki = 2.5 nM at hD4 vs. >3000 nM at hD3) but ineffective in vivo at modulating dopamine synthesis or locomotion .
  • Comparison : The target compound’s pyrazole-methyl group may improve blood-brain barrier penetration compared to L 745,870’s bulkier pyrrolopyridine system.

Antiviral Dihydrobenzo Dioxin Derivatives (Compounds 16–24)

  • Examples :
    • Compound 21 : 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-methoxy-1H-indole.
    • Compound 23 : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)piperidine.
  • Activity : Tested as Venezuelan equine encephalitis virus (VEEV) inhibitors. Compound 23’s piperidine-dihydrobenzo dioxin structure resembles the target compound but lacks the pyrazole-sulfonyl motif .
  • Comparison : The sulfonyl group in the target compound may enhance binding to viral proteases or host receptors compared to simpler alkyl/aryl substitutions in these analogs.

Functional and Pharmacological Insights

Receptor Binding and Selectivity

Compound Target Receptor (Ki, nM) Selectivity Ratio (D4 vs. D2/D3) Functional Outcome
Target Compound Data not available Inference from structure Potential D4 antagonist with improved metabolic stability
S 18126 hD4: 2.4; hD2: 738 308-fold (D4/D2) Weak in vivo efficacy due to D2 off-target effects
L 745,870 hD4: 2.5; hD2: 905 362-fold (D4/D2) No significant modulation of dopamine synthesis

Structural Impact on Activity

  • Pyrazole vs. Indane/Pyrrolopyridine : The pyrazole’s compact heterocyclic structure may reduce steric hindrance, enhancing receptor binding compared to S 18126’s indane or L 745,870’s pyrrolopyridine.
  • Sulfonyl Group : Likely improves solubility and stability over the amine or methylene linkages in analogs like Compound 23 .

Activité Biologique

The compound 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine , often referred to in literature as a pyrazole derivative, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O3SC_{23}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 415.45 g/mol. The structure features a piperidine ring linked to both a pyrazole and a benzo[d][1,4]dioxin moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Anticancer Properties : Pyrazoles have been studied for their potential in cancer therapy. A study demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • Enzyme Inhibition : Compounds similar to the one have been noted for their ability to inhibit enzymes such as xanthine oxidase and acetylcholinesterase, which are relevant in treating conditions like gout and Alzheimer's disease .
  • Antimicrobial Activity : Some pyrazole derivatives have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including the target compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers. The combination of these pyrazoles with conventional chemotherapy agents like doxorubicin showed enhanced efficacy, suggesting a synergistic effect .

Enzyme Inhibition Studies

The inhibition of xanthine oxidase by pyrazole derivatives was quantitatively assessed. For instance, derivative compounds exhibited IC50 values ranging from 70 µM to 80 µM, indicating moderate inhibitory activity. This property is significant for developing treatments for hyperuricemia .

Antimicrobial Effects

In antimicrobial assays, the target compound demonstrated notable activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis. This finding supports further exploration into its use as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : In vitro studies showed that combining specific pyrazole derivatives with doxorubicin improved cell death rates in resistant breast cancer cell lines. The combination index method confirmed this synergistic interaction .
  • Gout Management : Pyrazole compounds were tested for their ability to lower uric acid levels by inhibiting xanthine oxidase, providing a potential therapeutic avenue for gout patients .
  • Antibacterial Applications : A recent study found that certain pyrazole derivatives effectively inhibited growth in multi-drug resistant bacterial strains, underscoring their potential as new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperidine core. A common approach includes:

Sulfonylation: Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .

Functionalization: Introducing the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, 1H-pyrazole derivatives can be alkylated using bromomethyl intermediates under reflux in aprotic solvents like acetonitrile .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are standard for isolating the final product.

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Use anhydrous conditions to avoid hydrolysis of sulfonyl chloride intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical Techniques:

  • NMR Spectroscopy: Confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for piperidine protons adjacent to sulfonyl) and pyrazole protons (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₀N₃O₄S: 390.12; observed: 390.1 [M+H]⁺) .
  • HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Data Interpretation:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations for bond angles/lengths) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer: Experimental Design:

Derivatization: Synthesize analogs with modifications to:

  • The pyrazole ring (e.g., methyl or trifluoromethyl substituents) .
  • The dihydrobenzodioxin sulfonyl group (e.g., fluorination at position 6) .

Biological Assays:

  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (IC₅₀ values).
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCR targets) .

Example SAR Findings:

ModificationBiological Activity (IC₅₀)Reference
Pyrazole-3,5-dimethyl↑ Selectivity for kinase X
Dihydrobenzodioxin-6-F↓ Cytotoxicity (HeLa cells)

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

Methodological Answer: In Silico Workflow:

Docking Studies: Use AutoDock Vina to predict binding modes to target proteins (e.g., PDB: 3ERT). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with pyrazole .

ADMET Prediction: Employ SwissADME to assess:

  • Lipophilicity (LogP): Target <3 for improved bioavailability.
  • Metabolic Stability: Identify labile sites (e.g., sulfonamide hydrolysis) using cytochrome P450 models .

Validation:

  • Compare predicted LogP (2.8) with experimental shake-flask results (2.7 ± 0.1) to refine models .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Root-Cause Analysis:

Experimental Variability:

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Replicate conflicting results using identical batches of the compound.

Structural Confirmation: Re-characterize the compound via X-ray crystallography to rule out polymorphic forms affecting activity .

Case Study:

  • A 2025 study reported IC₅₀ = 1.2 µM for kinase inhibition, while a 2023 study found IC₅₀ = 5.3 µM. Re-analysis revealed differences in ATP concentration (1 mM vs. 5 mM) during assays .

Q. Table 1. Comparative Reactivity of Analogous Sulfonamide-Piperidine Compounds

CompoundSulfonylation Yield (%)Pyrazole Coupling Efficiency (%)
Parent Compound (Target)7865
4-Trifluoromethyl Analog8258
6-Fluoro-Benzodioxin Derivative7072
Data synthesized from

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Proton Environment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Piperidine-SO₂3.45 (m, 2H)52.1
Pyrazole C-H7.82 (s, 1H)142.3
Dihydrobenzodioxin O-CH₂-O4.30 (s, 4H)101.5
Data from

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.